![molecular formula C12H19NO2S B2768695 N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide CAS No. 2097915-47-2](/img/structure/B2768695.png)
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. The compound has a molecular formula of C12H19NO2S and a molecular weight of 241.35 . It features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate thiophene derivative reacts with an ethylene oxide or a similar reagent under basic conditions.
Formation of the Butanamide Moiety: The final step involves the coupling of the thiophene derivative with butanoyl chloride in the presence of a base such as triethylamine to form the butanamide moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring, exhibit similar biological activities.
Butanamide Derivatives: Compounds with a butanamide moiety, such as certain pharmaceuticals, share structural similarities and may exhibit related biological effects.
Uniqueness
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is unique due to its specific combination of a thiophene ring and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biologische Aktivität
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is a compound with significant potential in various biological applications. Its unique structure, featuring a thiophene ring and a butanamide moiety, allows it to interact with multiple biological targets, making it a subject of interest in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₂H₁₉NO₂S
- Molecular Weight : 241.35 g/mol
- CAS Number : 2097915-47-2
The biological activity of this compound is attributed to its ability to modulate various molecular pathways. It is believed to interact with enzymes, receptors, and ion channels involved in key biological processes such as inflammation, cell proliferation, and apoptosis.
Potential Molecular Targets:
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : The compound has been evaluated as a dual inhibitor of these pathways, which are crucial in inflammatory responses.
- Cellular Signaling Pathways : It may influence pathways related to cancer progression and cardiovascular health.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections.
2. Anti-inflammatory Effects
Research indicates that the compound can reduce inflammation by inhibiting COX and LOX pathways. This activity makes it a candidate for further investigation as an anti-inflammatory agent in conditions like arthritis and other inflammatory diseases.
3. Anticancer Properties
In vitro assays on cancer cell lines have revealed that this compound can inhibit cell proliferation and induce apoptosis. Specific IC₅₀ values have been determined for various cancer types, highlighting its potential as an anticancer drug.
4. Cardiovascular Benefits
The compound has been explored for its antihypertensive effects in animal models, showing significant reductions in both systolic and diastolic blood pressure. Additionally, it may help prevent atherosclerosis by improving lipid metabolism and reducing plaque formation in blood vessels.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Suprofen | Thiophene derivative | Anti-inflammatory |
Articaine | Thiophene derivative | Local anesthetic |
N-(2-hydroxyethyl)amide derivatives | Various | Anticonvulsant, anticancer |
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of this compound on breast cancer cell lines, results showed an IC₅₀ value of approximately 30 µM after five days of incubation. The compound induced significant apoptosis as measured by flow cytometry .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays demonstrated that the compound exhibited inhibitory effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the pathogen tested.
Eigenschaften
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-12(15)13-8-7-10-5-6-11(16-10)9(2)14/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWYWPBDRKWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(S1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.